5-Bromo-3-ethoxypicolinic acid
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Overview
Description
5-Bromo-3-ethoxypicolinic acid is a halogenated derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of both bromine and ethoxy groups on the picolinic acid backbone imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxypicolinic acid typically involves the bromination of 3-ethoxypicolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5-position of the picolinic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethoxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the ethoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Products include 5-azido-3-ethoxypicolinic acid, 5-thio-3-ethoxypicolinic acid, and 5-alkoxy-3-ethoxypicolinic acid.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
5-Bromo-3-ethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxypicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypicolinic acid: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-3-ethoxypicolinic acid: Similar structure but with a chlorine atom instead of a bromine atom.
3-Ethoxypicolinic acid: Lacks the bromine atom, providing a basis for comparison of the effects of halogenation.
Uniqueness
5-Bromo-3-ethoxypicolinic acid is unique due to the combination of bromine and ethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom can enhance its electrophilicity, making it a versatile intermediate in various synthetic transformations.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-3-ethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
QHTZXSTWNHBQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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